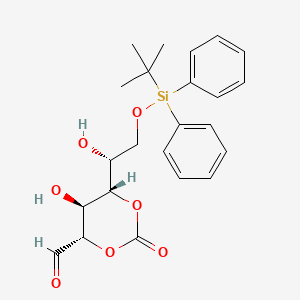

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate

Vue d'ensemble

Description

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized chemical compound used primarily in the field of organic synthesis. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various complex molecules. The presence of the tert-butyldiphenylsilyl group provides enhanced stability and selectivity in chemical reactions, making it a preferred choice for protecting hydroxyl groups during synthetic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate typically involves the protection of the hydroxyl group of D-galactal using tert-butyldiphenylsilyl chloride. This reaction is carried out in the presence of a base such as pyridine or imidazole, which facilitates the formation of the silyl ether. The cyclic carbonate is then formed by reacting the protected D-galactal with a suitable carbonate source under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Analyse Des Réactions Chimiques

Types of Reactions

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the cyclic carbonate into alcohols or other reduced forms.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new silyl ethers or other substituted derivatives.

Applications De Recherche Scientifique

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate has a wide range of applications in scientific research, including:

Chemistry: Used as a protecting group in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The cyclic carbonate moiety can undergo ring-opening reactions, leading to the formation of various derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-O-(tert-Butyldimethylsilyl)-D-galactal cyclic carbonate

- 6-O-(tert-Butyldiphenylsilyl)-D-glucal cyclic carbonate

- 6-O-(tert-Butyldiphenylsilyl)-D-mannal cyclic carbonate

Uniqueness

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is unique due to the presence of the tert-butyldiphenylsilyl group, which offers enhanced stability and selectivity compared to other silyl protecting groups. This makes it particularly useful in complex synthetic processes where selective protection and deprotection of hydroxyl groups are required.

Activité Biologique

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized compound used primarily in organic synthesis and has garnered attention for its potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized by protecting the hydroxyl group of D-galactal with tert-butyldiphenylsilyl chloride, followed by the formation of a cyclic carbonate through reaction with a carbonate source. The tert-butyldiphenylsilyl group enhances the stability and selectivity of the compound during chemical reactions, making it a valuable intermediate in various synthetic pathways .

The primary mechanism of action involves the protection of hydroxyl groups through the formation of silyl ethers. This steric hindrance allows selective reactions at other functional groups, facilitating various biological interactions. The cyclic carbonate moiety is also capable of undergoing ring-opening reactions, leading to diverse derivatives that can interact with biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Cellular Interactions : The compound has been studied for its role in carbohydrate-carbohydrate and carbohydrate-lectin interactions, which are crucial for cell-cell recognition and immunological responses. These interactions can influence processes such as metastasis and fertilization .

- Glycosylation Reactions : It serves as a glycosyl donor in glycosylation reactions, which are essential for synthesizing complex carbohydrates and glycoconjugates. This application is particularly relevant in the development of therapeutics targeting glycan structures on cell surfaces .

- Pharmaceutical Applications : Its utility in synthesizing pharmaceutical intermediates highlights its importance in drug development. The compound's ability to modify biomolecules makes it a candidate for studying biological processes related to drug action and metabolism .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Study on Glycosylation : A research project explored the use of this compound as a glycosyl donor, demonstrating high stereoselectivity in forming β-glycosides under palladium catalysis. This finding emphasizes its role in synthesizing biologically relevant oligosaccharides .

- Cell Proliferation Studies : In vitro studies have shown that derivatives of this compound can influence cell morphology, proliferation, and differentiation in neuroendocrine cells, suggesting potential implications for neuropharmacology .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Glycosylation, cellular interactions | Enhanced stability due to silyl group |

| 6-O-(tert-Butyldimethylsilyl)-D-galactal cyclic carbonate | Similar glycosylation properties | Less steric hindrance compared to tert-butyldiphenylsilyl |

| 6-O-(tert-Butyldiphenylsilyl)-D-glucal cyclic carbonate | Limited studies on cellular interactions | Focused more on glucosidic linkages than galactosidic |

Propriétés

IUPAC Name |

(4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7Si/c1-23(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-18(25)21-20(26)19(14-24)29-22(27)30-21/h4-14,18-21,25-26H,15H2,1-3H3/t18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQFQHKHZPNZSN-NCYKPQTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C3C(C(OC(=O)O3)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@H]3[C@@H]([C@H](OC(=O)O3)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746591 | |

| Record name | (4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151265-18-8 | |

| Record name | (4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.